molecular formula C19H24ClN3O2S B11075651 (2E)-3-butyl-2-(butylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

(2E)-3-butyl-2-(butylimino)-N-(4-chlorophenyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B11075651
M. Wt: 393.9 g/mol
InChI Key: CHHQIEIADXJKLJ-UHFFFAOYSA-N
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Description

3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazine ring, a butyl group, and a chlorophenyl group

Preparation Methods

The synthesis of 3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves several steps. One common method starts with the condensation of amino esters with alkyl or aryl isothiocyanates. This reaction can be carried out under reflux or microwave irradiation to yield higher product yields in a shorter time . The cyclization of the resulting intermediates using alcoholic KOH produces the desired thiazine derivatives .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazine ring and the chlorophenyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Compared to other thiazine derivatives, 3-BUTYL-2-(BUTYLIMINO)-N~6~-(4-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXAMIDE is unique due to its specific substituents. Similar compounds include:

This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C19H24ClN3O2S

Molecular Weight

393.9 g/mol

IUPAC Name

3-butyl-2-butylimino-N-(4-chlorophenyl)-4-oxo-1,3-thiazine-6-carboxamide

InChI

InChI=1S/C19H24ClN3O2S/c1-3-5-11-21-19-23(12-6-4-2)17(24)13-16(26-19)18(25)22-15-9-7-14(20)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3,(H,22,25)

InChI Key

CHHQIEIADXJKLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1N(C(=O)C=C(S1)C(=O)NC2=CC=C(C=C2)Cl)CCCC

Origin of Product

United States

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